3-Hydroxy-5-nitrophenylboronic acid
Overview
Description
3-Hydroxy-5-nitrophenylboronic acid is an organic compound with the molecular formula C6H6BNO5 and a molecular weight of 182.93 g/mol It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-nitrophenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminophenyl derivatives.
Substitution: Biaryl compounds through cross-coupling reactions.
Scientific Research Applications
3-Hydroxy-5-nitrophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Potential use in the development of boron-containing drugs and as a probe for biological studies.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-nitrophenylboronic acid in chemical reactions involves the formation of boronate esters, which facilitate the transfer of organic groups in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that undergo transmetalation and reductive elimination, leading to the formation of biaryl products .
Comparison with Similar Compounds
- 3-Nitrophenylboronic acid
- 4-Hydroxyphenylboronic acid
- 5-Nitro-2-hydroxyphenylboronic acid
Comparison: 3-Hydroxy-5-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct reactivity and properties. Compared to 3-Nitrophenylboronic acid, the hydroxyl group in this compound provides additional sites for chemical modification and potential hydrogen bonding interactions .
Properties
IUPAC Name |
(3-hydroxy-5-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUWIYCKIKPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659392 | |
Record name | (3-Hydroxy-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737001-07-9 | |
Record name | B-(3-Hydroxy-5-nitrophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737001-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Hydroxy-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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